molecular formula C12H24O2 B093861 9-Methylundecanoic acid CAS No. 17001-17-1

9-Methylundecanoic acid

Cat. No.: B093861
CAS No.: 17001-17-1
M. Wt: 200.32 g/mol
InChI Key: QZCDMZMKQOGSQO-UHFFFAOYSA-N
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Description

9-methyl-undecanoic acid is a medium-chain fatty acid.

Scientific Research Applications

  • Antiproliferative Activities : A study synthesized a compound by introducing an α-methylene-γ-butyrolactone group into 3-(4-hydroxyphenyl)propionic acid, which demonstrated antiproliferative effects on HL-60 cells, murine splenocytes, and human peripheral mononuclear cells, inducing apoptosis and inhibiting proliferation with no apparent toxic side effects (González et al., 2002).

  • Myocardial Imaging : Iodine-123-labelled 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA) has been used for myocardial imaging. This branched fatty acid analogue was designed for medium washout rates from the myocardium and has been studied for its clinical feasibility in evaluating myocardial ischemia (Hashimoto et al., 1999).

  • Natural Occurrence and Characterization : Research on the cyanobacterium Anabaena flos-aquae f. flos-aquae led to the isolation and characterization of 9R-oxygenated fatty acids, marking the first report of the natural occurrence of these compounds (Murakami et al., 1992).

  • Isotope Labelling for Metabolic Studies : The synthesis of isotopically labelled lipids, including tetradeuterated 10-methylundecanoic acid, has been described for studies of long-chain fatty acid metabolism in patients (Johnson & Poulos, 1989).

  • Abscisic Acid Catabolic Pathway : A study in Brassica napus siliques discovered a new hydroxylated abscisic acid (ABA) metabolite, revealing a catabolic pathway in which the 9′-methyl group of ABA is oxidized. This metabolite, identified as neophaseic acid (neoPA), indicated new insights into ABA metabolism (Zhou et al., 2004).

  • Breast Cancer Prevention : Research on 9-cis-retinoic acid (9cRA) showed its potent inhibitory effect on mammary carcinogenesis in rats, with a significant reduction in tumor incidence and burden. The combination of 9cRA with tamoxifen was especially effective, suggesting potential clinical applications (Anzano et al., 1994).

  • Synthesis of Hydroxy Acids : Various studies have focused on the synthesis of derivatives of hydroxy acids like 10-methylundecanoic acid, exploring their structural and stereochemical properties (Zhang et al., 2006).

  • Alkylation of C(sp3)–H and C(sp2)–H Bonds : A study explored the use of 9-Methylacridine as a ligand to promote a Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of simple amides, contributing to the synthesis of unnatural amino acids and tri- and tetrasubstituted acrylic acids (Zhu et al., 2014).

  • Antiproliferative Activity Against Cancer Cells : Derivatives of 9-Hydroxystearic acid (9-HSA) were synthesized and showed antiproliferative activity against the HT29 cell line, indicating the importance of position 9 groups for biological activity (Calonghi et al., 2019).

Safety and Hazards

The safety data sheet for 9-Methylundecanoic acid suggests that it should be stored at room temperature . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

9-Methylundecanoic acid is a medium-chain fatty acid . These types of fatty acids are known to have various targets within the body, including certain enzymes and receptors.

Pharmacokinetics

This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body, potentially limiting its bioavailability.

Properties

IUPAC Name

9-methylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-11(2)9-7-5-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCDMZMKQOGSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415227
Record name 9-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-17-1
Record name 9-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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